SR2595

Description

Properties

IUPAC Name |

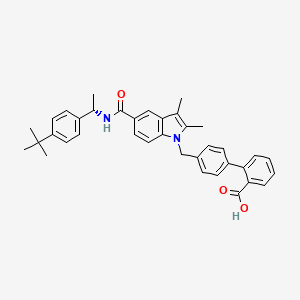

2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N2O3/c1-23-25(3)39(22-26-11-13-28(14-12-26)31-9-7-8-10-32(31)36(41)42)34-20-17-29(21-33(23)34)35(40)38-24(2)27-15-18-30(19-16-27)37(4,5)6/h7-21,24H,22H2,1-6H3,(H,38,40)(H,41,42)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDKAVKAQXVFJV-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SR2595: A Technical Guide to its Mechanism of Action as a PPARγ Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and a key therapeutic target for type 2 diabetes. Unlike PPARγ agonists which activate the receptor, this compound actively represses its basal transcriptional activity. This unique mechanism of action has positioned this compound as a valuable chemical probe to study the physiological consequences of PPARγ repression and as a potential therapeutic agent for diseases such as osteoporosis, and certain types of cancer where PPARγ activity is implicated in pathology. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, effects on gene transcription, and the detailed experimental protocols used to elucidate its function.

Introduction to PPARγ and Inverse Agonism

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor that heterodimerizes with the Retinoid X Receptor (RXR) to regulate the expression of a vast array of genes involved in lipid and glucose metabolism, and cellular differentiation.[1][2] In its unliganded (apo) state, the PPARγ/RXR heterodimer can be bound to corepressor complexes, which maintain a repressive chromatin state and inhibit gene transcription.[3] The binding of an agonist ligand induces a conformational change in the PPARγ ligand-binding domain (LBD), leading to the dissociation of corepressors and the recruitment of coactivator complexes, which in turn activates gene transcription.[3]

Inverse agonists, in contrast, bind to the receptor and stabilize a conformation that actively enhances the recruitment of corepressor complexes, leading to a reduction in basal or constitutive receptor activity.[1] this compound was developed from its antagonist precursor, SR1664, through structure-guided design to enhance the clash with the activation function-2 (AF-2) helix (Helix 12) of the PPARγ LBD, thereby promoting a conformation that favors corepressor binding.

Quantitative Analysis of this compound Interaction with PPARγ

The efficacy and potency of this compound as a PPARγ inverse agonist have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound to PPARγ

| Compound | Binding Affinity (Kd) | Assay Method | Reference |

| This compound | 130 nM | Radioligand Binding Assay |

Table 2: Functional Activity of this compound in Cellular Assays

| Assay | Cell Line | Endpoint | This compound Activity (at 1µM) | Reference |

| PPRE-Luciferase Reporter Assay | HEK293T | Repression of Luciferase Activity | ~50% repression | |

| qPCR (FABP4 expression) | 3T3-L1 adipocytes | Repression of mRNA expression | Significant repression below basal levels | |

| qPCR (BMP2 expression) | Human Mesenchymal Stem Cells | Induction of mRNA expression | Significant induction | |

| qPCR (BMP6 expression) | Human Mesenchymal Stem Cells | Induction of mRNA expression | Significant induction |

Mechanism of Action: Signaling Pathways and Molecular Interactions

This compound exerts its inverse agonist effect by modulating the interaction of PPARγ with transcriptional coregulators. The binding of this compound to the PPARγ LBD induces a conformational change that stabilizes the interaction with corepressor proteins, such as Nuclear Receptor Corepressor 1 (NCoR1). This enhanced recruitment of corepressor complexes to PPARγ target gene promoters leads to the repression of their basal transcriptional activity.

Figure 1. Signaling pathway of this compound-mediated PPARγ inverse agonism.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

PPARγ:PPRE-Luciferase Promoter-Reporter Assay

This assay is used to measure the ability of this compound to repress the transcriptional activity of PPARγ in a cellular context.

Protocol:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates at a density of 2 x 104 cells per well.

-

After 24 hours, cells are transiently co-transfected with a PPARγ expression vector, a peroxisome proliferator response element (PPRE)-driven firefly luciferase reporter vector, and a Renilla luciferase control vector using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing this compound at various concentrations (typically ranging from 1 nM to 10 µM) or vehicle control (DMSO).

-

-

Luciferase Assay:

-

After 24 hours of compound treatment, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Data is expressed as the percentage of repression relative to the vehicle-treated control.

-

Figure 2. Workflow for the PPARγ:PPRE-Luciferase Promoter-Reporter Assay.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is employed to measure the effect of this compound on the mRNA levels of PPARγ target genes, such as the adipogenic marker Fatty Acid Binding Protein 4 (FABP4) and the osteogenic markers Bone Morphogenetic Protein 2 (BMP2) and 6 (BMP6).

Protocol:

-

Cell Culture and Treatment:

-

For FABP4 expression, 3T3-L1 preadipocytes are differentiated into adipocytes. On day 8 of differentiation, cells are treated with this compound (1 µM) or vehicle for 24 hours.

-

For BMP2 and BMP6 expression, human mesenchymal stem cells (MSCs) are cultured and treated with this compound (1 µM) or vehicle for 48 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit).

-

The concentration and purity of the RNA are determined using a spectrophotometer.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

-

qPCR:

-

qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.

-

Specific primers for FABP4, BMP2, BMP6, and a housekeeping gene (e.g., GAPDH or β-actin) are used.

-

The relative mRNA expression levels are calculated using the ΔΔCt method, with the housekeeping gene used for normalization.

-

NCoR Co-repressor Recruitment Assay (TR-FRET)

This biochemical assay measures the ability of this compound to promote the interaction between the PPARγ LBD and a peptide derived from the corepressor NCoR.

Protocol:

-

Assay Components:

-

Recombinant purified His-tagged PPARγ LBD.

-

Terbium (Tb)-conjugated anti-His antibody (donor fluorophore).

-

Fluorescein-labeled peptide corresponding to the NCoR interaction domain (acceptor fluorophore).

-

This compound or other test compounds.

-

-

Assay Procedure:

-

The His-tagged PPARγ LBD, Tb-anti-His antibody, and this compound are incubated together in an assay buffer in a 384-well plate.

-

The fluorescein-labeled NCoR peptide is then added to the mixture.

-

The plate is incubated at room temperature to allow for the interaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured using a plate reader capable of TR-FRET detection (excitation at ~340 nm, emission at ~520 nm for the acceptor and ~490 nm for the donor).

-

The TR-FRET ratio (acceptor emission / donor emission) is calculated.

-

An increase in the TR-FRET ratio indicates recruitment of the NCoR peptide to the PPARγ LBD.

-

Figure 3. Principle of the TR-FRET based NCoR recruitment assay.

Conclusion

This compound is a well-characterized inverse agonist of PPARγ that has proven to be an invaluable tool for dissecting the biological roles of this important nuclear receptor. Its ability to actively repress basal PPARγ activity provides a distinct pharmacological profile compared to agonists and antagonists. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on PPARγ-related pathways and therapeutics. The continued use of this compound and similar molecules will undoubtedly lead to a deeper understanding of PPARγ signaling in health and disease, and may pave the way for novel therapeutic strategies.

References

- 1. Pharmacological Repression of PPARγ Promotes Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological repression of PPARγ promotes osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontal affinity chromatography with MS detection of the ligand binding domain of PPARγ receptor: Ligand affinity scree… [ouci.dntb.gov.ua]

The Discovery and Development of SR2595: A PPARγ Inverse Agonist for Promoting Osteogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis.[1][2][3][4] Developed through a structure-guided design approach evolving from the PPARγ antagonist SR1664, this compound was engineered to repress the basal activity of PPARγ.[1] This repression of PPARγ signaling shifts the lineage commitment of mesenchymal stem cells (MSCs) from adipogenesis towards osteogenesis, presenting a potential therapeutic strategy for bone formation disorders like osteoporosis. Preclinical studies have demonstrated that this compound promotes osteogenic differentiation in vitro and exhibits favorable pharmacokinetic properties for in vivo studies, without adversely affecting metabolic parameters. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and key experimental data related to this compound.

Introduction: The Role of PPARγ in Cell Fate Determination

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipocyte differentiation and glucose metabolism. Activation of PPARγ by agonists, such as the thiazolidinedione (TZD) class of drugs used to treat type 2 diabetes, promotes the formation of fat cells (adipogenesis). However, this comes at the expense of bone-forming cells (osteoblasts), contributing to an increased risk of fractures associated with long-term TZD use.

The differentiation of multipotent MSCs into either adipocytes or osteoblasts is a tightly regulated process. The inverse relationship between these two lineages has led to the hypothesis that inhibiting PPARγ activity could shift this balance in favor of osteogenesis. This concept is supported by evidence from animal models where PPARγ deficiency leads to enhanced bone formation. This compound was developed to pharmacologically mimic this effect by not just blocking agonist activation (antagonism) but by actively repressing the receptor's basal transcriptional activity (inverse agonism).

Discovery and Structure-Guided Design

The development of this compound originated from structure-activity relationship (SAR) studies of the PPARγ antagonist SR1664. SR1664 was designed to block the obesity-induced phosphorylation of serine 273 in PPARγ without causing classical agonism, thereby offering insulin-sensitizing effects with a potentially improved safety profile.

Structural analysis revealed that SR1664 induces a clash with the activation function-2 (AF-2) domain of PPARγ. It was hypothesized that introducing a bulkier substituent to enhance this clash could lead to a molecule that not only antagonizes the receptor but also represses its basal activity. This led to the synthesis of this compound, where the nitro group at the para position of SR1664 was substituted with a tert-butyl group. This modification resulted in a compound that effectively repressed PPARγ transactivation in promoter-reporter assays and reduced the expression of the adipogenic marker fatty acid-binding protein 4 (FABP4) to below basal levels in preadipocytes.

Table 1: Key Compounds in the Development of this compound

| Compound | Chemical Name | Role |

| SR1664 | (S)-4'-((5-((1-(4-nitrophenyl)ethyl)carbamoyl)-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid | PPARγ Antagonist (Precursor) |

| This compound | (S)-4'-((5-((1-(4-(tert-butyl)phenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid | PPARγ Inverse Agonist |

Mechanism of Action: Inverse Agonism of PPARγ

This compound functions as a PPARγ inverse agonist. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of PPARγ, this means this compound actively represses the transcription of target genes involved in adipogenesis.

The binding of this compound to the PPARγ ligand-binding domain induces a conformational change that promotes the recruitment of corepressors, such as Nuclear Receptor Corepressor 1 (NCoR1), while preventing the binding of coactivators. This corepressor complex then actively represses gene transcription.

References

SR2595: A Novel Regulator of Osteoblast Differentiation Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR2595 is a synthetic ligand that functions as a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis. By inhibiting the transcriptional activity of PPARγ, this compound effectively shifts the lineage commitment of multipotent mesenchymal stem cells (MSCs) away from the adipogenic fate and promotes their differentiation into osteoblasts. This whitepaper provides a comprehensive technical overview of this compound's role in osteoblast differentiation, including its mechanism of action, effects on key signaling pathways, quantitative data from in vitro studies, and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PPARγ for bone anabolic applications.

Introduction

The balance between osteoblast and adipocyte differentiation from a common mesenchymal stem cell progenitor is a critical determinant of bone mass and quality. A reciprocal relationship exists between these two lineages; conditions that favor adipogenesis often occur at the expense of osteogenesis. The nuclear receptor PPARγ is a key transcription factor that governs adipocyte differentiation.[1] Activation of PPARγ by endogenous ligands or synthetic agonists, such as the thiazolidinedione (TZD) class of anti-diabetic drugs, promotes adipogenesis and has been associated with bone loss and an increased risk of fractures.[2]

This has led to the exploration of PPARγ antagonists and inverse agonists as potential therapeutic agents to enhance bone formation. This compound was developed as a PPARγ inverse agonist, designed to repress the basal transcriptional activity of the receptor.[3] In vitro studies have demonstrated that this compound promotes osteogenic differentiation of MSCs, suggesting its potential as a novel therapeutic agent for treating bone loss disorders like osteoporosis.[4][5]

Mechanism of Action: The PPARγ-Wnt/β-catenin Axis

The primary mechanism by which this compound promotes osteoblast differentiation is through the inverse agonism of PPARγ, which in turn influences the canonical Wnt/β-catenin signaling pathway.

-

PPARγ Inverse Agonism: this compound binds to the ligand-binding domain of PPARγ and promotes the recruitment of co-repressors, thereby suppressing the transcription of adipogenic target genes. This inhibition of adipogenesis is a key prerequisite for shifting MSC fate towards the osteoblastic lineage.

-

Crosstalk with Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is a major positive regulator of osteogenesis. There is a well-established reciprocal inhibition between PPARγ and Wnt/β-catenin signaling.

-

Activation of Wnt signaling inhibits PPARγ expression and activity, thus promoting osteoblastogenesis.

-

Conversely, high PPARγ activity can suppress the Wnt/β-catenin pathway.

-

By acting as a PPARγ inverse agonist, this compound is hypothesized to relieve the inhibitory pressure on the Wnt/β-catenin pathway, thereby allowing for the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of key osteogenic genes, including Runt-related transcription factor 2 (RUNX2) and Osterix (Osx).

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the effects of this compound on osteoblast differentiation markers in human mesenchymal stem cells (hMSCs).

Table 1: Effect of this compound on Mineralization

| Treatment | Concentration | Assay | Result | Fold Change vs. Control | Reference |

| This compound | 1 µM | Alizarin Red S Staining | Statistically significant increase in calcium deposition | ~1.5-fold |

Table 2: Effect of this compound on Osteogenic Gene Expression

| Gene | Treatment | Concentration | Time Point | Method | Fold Change vs. Control | Reference |

| BMP2 | This compound | 1 µM | Not Specified | qPCR | ~2.5-fold | |

| BMP6 | This compound | 1 µM | Not Specified | qPCR | ~2.0-fold |

Note: Further dose-response and time-course studies are required to fully characterize the osteogenic potential of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the role of this compound in osteoblast differentiation.

Mesenchymal Stem Cell (MSC) Culture and Osteogenic Differentiation

Objective: To induce the differentiation of MSCs into osteoblasts in the presence of this compound.

Materials:

-

Human bone marrow-derived MSCs

-

MSC growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Osteogenic differentiation medium (ODM): MSC growth medium supplemented with:

-

100 nM Dexamethasone

-

10 mM β-glycerophosphate

-

50 µM Ascorbic acid

-

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Tissue culture plates

Procedure:

-

Culture hMSCs in MSC growth medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed hMSCs into tissue culture plates at a density of 5 x 10³ cells/cm².

-

Allow cells to adhere and reach 70-80% confluency.

-

Replace the growth medium with ODM containing either this compound at the desired concentration (e.g., 1 µM) or an equivalent volume of vehicle (DMSO).

-

Culture the cells for 14-21 days, replacing the medium with fresh ODM and treatment every 2-3 days.

-

At the end of the differentiation period, proceed with downstream analyses such as Alizarin Red S staining, alkaline phosphatase activity assay, or gene expression analysis.

Alizarin Red S Staining for Mineralization

Objective: To qualitatively and quantitatively assess the deposition of calcium, a marker of late-stage osteoblast differentiation and matrix mineralization.

Materials:

-

Differentiated cell cultures (from section 4.1)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Alizarin Red S (ARS) staining solution (2% w/v in dH₂O, pH 4.1-4.3)

-

10% (w/v) Cetylpyridinium chloride (CPC) in 10 mM sodium phosphate (pH 7.0) for quantification

-

Microplate reader

Procedure:

-

Fixation:

-

Gently aspirate the culture medium.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Wash the cells three times with deionized water.

-

-

Staining:

-

Add ARS staining solution to cover the cell monolayer.

-

Incubate for 20-30 minutes at room temperature.

-

Aspirate the ARS solution and wash the cells four times with deionized water.

-

-

Qualitative Assessment:

-

Visualize the red-orange mineralized nodules under a microscope.

-

-

Quantitative Assessment:

-

To quantify the staining, add 10% CPC solution to each well.

-

Incubate for 1 hour at room temperature with gentle shaking to elute the stain.

-

Transfer the supernatant to a 96-well plate.

-

Measure the absorbance at 562 nm using a microplate reader.

-

Alkaline Phosphatase (ALP) Activity Assay

Objective: To measure the activity of alkaline phosphatase, an early marker of osteoblast differentiation.

Materials:

-

Differentiated cell cultures

-

PBS

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Stop solution (e.g., 3 M NaOH)

-

Microplate reader

Procedure:

-

Cell Lysis:

-

Wash the cells twice with PBS.

-

Add lysis buffer to each well and incubate on ice for 10 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Enzymatic Reaction:

-

Add a portion of the cell lysate to a 96-well plate.

-

Add pNPP substrate solution to each well.

-

Incubate at 37°C for 15-30 minutes.

-

-

Measurement:

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm.

-

Normalize the ALP activity to the total protein content of the lysate, determined by a BCA or Bradford assay.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of key osteogenic marker genes.

Materials:

-

Differentiated cell cultures

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers for target genes (e.g., RUNX2, ALP, Osteocalcin, BMP2, BMP6) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Lyse the cells directly in the culture dish and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up the qPCR reaction with the cDNA, qPCR master mix, and gene-specific primers.

-

Run the reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Conclusion

This compound represents a promising pharmacological tool for promoting osteoblast differentiation by targeting the master regulator of adipogenesis, PPARγ. Its mechanism of action, centered on the inverse agonism of PPARγ and the subsequent modulation of the Wnt/β-catenin signaling pathway, provides a rational basis for its pro-osteogenic effects. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and other PPARγ modulators for the treatment of bone loss disorders. Further studies are warranted to elucidate the dose-response and temporal effects of this compound and to confirm its efficacy and safety in preclinical animal models.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. PPARγ and Wnt Signaling in Adipogenic and Osteogenic Differentiation of Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wnt and PPARgamma signaling in osteoblastogenesis and adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Repression of PPARγ Promotes Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

SR2595: A Potent Inverse Agonist of PPARγ and its Impact on Adipocyte Formation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR2595 is a synthetic ligand identified as a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a master regulator of adipogenesis, PPARγ has been a key target for therapeutic intervention in metabolic diseases. While PPARγ agonists, such as thiazolidinediones (TZDs), promote adipocyte differentiation and are used to treat type 2 diabetes, they are associated with undesirable side effects like weight gain and increased fracture risk. This compound, by contrast, actively represses the basal transcriptional activity of PPARγ, thereby inhibiting adipocyte formation. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on adipocyte differentiation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction

Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a tightly regulated process crucial for maintaining metabolic homeostasis.[1] The nuclear receptor PPARγ is a central figure in this process, orchestrating the expression of a suite of genes necessary for the adipocyte phenotype.[2][3] Activation of PPARγ by endogenous or synthetic ligands initiates a transcriptional cascade leading to lipid accumulation and the acquisition of mature adipocyte functions.[1]

The development of pharmacological agents that can modulate PPARγ activity has been a significant area of research. While agonists have proven clinical utility, their broad range of effects has prompted the exploration of antagonists and inverse agonists. This compound emerged from a structure-guided design approach aimed at developing ligands that could actively repress PPARγ activity.[4] This document details the current understanding of this compound's effects on adipogenesis, providing a valuable resource for researchers in the fields of metabolic disease, obesity, and drug discovery.

Mechanism of Action: Inverse Agonism of PPARγ

This compound functions as an inverse agonist of PPARγ, meaning it not only blocks the binding of activating ligands but also reduces the receptor's basal level of activity. This is achieved through a specific structural interaction with the ligand-binding domain of PPARγ, which promotes the recruitment of corepressor proteins and actively represses gene transcription.

Signaling Pathway of this compound in Adipogenesis

The canonical pathway of adipogenesis involves the activation of PPARγ by agonists, leading to the transcription of target genes like Fatty Acid Binding Protein 4 (FABP4) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are critical for adipocyte differentiation. This compound intervenes in this pathway by repressing the transcriptional activity of PPARγ, thereby inhibiting the expression of these key adipogenic genes.

Figure 1: this compound Signaling Pathway in Adipogenesis. This diagram illustrates how this compound, as a PPARγ inverse agonist, leads to the repression of adipogenic gene transcription and subsequent inhibition of adipocyte differentiation.

Quantitative Data on the Effects of this compound

The inhibitory effect of this compound on adipogenesis has been quantified in various in vitro and in vivo studies. The primary research by Marciano et al. (2015) provides key data on its potency and efficacy.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 30 nM | HEK293T | Promoter:Reporter Assay | |

| FABP4 Expression | Repressed below basal levels | Differentiating murine preadipocytes | Gene Expression Analysis |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal response in a transactivation assay, indicating its high potency. The repression of FABP4, a key marker of adipogenesis, below its basal expression level highlights the inverse agonist activity of this compound.

Experimental Protocols

Reproducible and robust experimental protocols are essential for studying the effects of compounds like this compound. The following sections detail the methodologies used in the key experiments cited in this guide.

In Vitro Adipocyte Differentiation Assay (3T3-L1 cells)

The 3T3-L1 cell line is a well-established and widely used model for studying adipogenesis.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Calf Serum (CS)

-

Penicillin-Streptomycin

-

Insulin (10 mg/mL stock)

-

Dexamethasone (1 mM stock)

-

3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)

-

This compound (in DMSO)

-

Oil Red O staining solution

Protocol:

-

Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM supplemented with 10% CS and 1% Penicillin-Streptomycin.

-

Confluence: Grow cells to confluence (Day 0).

-

Differentiation Induction (Day 0): Two days post-confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin). Include this compound at desired concentrations or vehicle (DMSO) control.

-

Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin, along with fresh this compound or vehicle.

-

Maintenance (Day 4 onwards): Every 48 hours, replace the medium with DMEM containing 10% FBS.

-

Assessment of Differentiation (Day 8-10):

-

Oil Red O Staining: Wash cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.

-

Gene Expression Analysis: Harvest cells for RNA extraction and quantify the expression of adipogenic markers (e.g., FABP4, C/EBPα) by qRT-PCR.

-

Experimental Workflow for In Vitro Adipogenesis Assay

Figure 2: Experimental workflow for the in vitro 3T3-L1 adipogenesis assay with this compound treatment.

Effects on Gene Expression

This compound-mediated repression of PPARγ leads to a significant downregulation of key adipogenic genes.

Table 2: Effect of this compound on Adipogenic Gene Expression

| Gene | Effect | Cell Type | Method | Reference |

| FABP4 (aP2) | Repression below basal levels | Differentiating murine preadipocytes | qRT-PCR | |

| C/EBPα | Expected to be downregulated (downstream of PPARγ) | - | - |

Note: While direct quantitative data for this compound's effect on C/EBPα is not explicitly available in the primary literature, its downregulation is a highly probable consequence of PPARγ repression, as C/EBPα and PPARγ are involved in a positive feedback loop during adipogenesis.

Broader Implications and Future Directions

The ability of this compound to inhibit adipogenesis without the agonistic activity of TZDs opens up new avenues for therapeutic development. By favoring osteogenesis over adipogenesis in mesenchymal stem cells, this compound and similar PPARγ inverse agonists could potentially be explored for conditions characterized by an imbalance in these lineages, such as age-related osteoporosis.

Further research is warranted to fully elucidate the long-term effects of systemic PPARγ repression and to explore the potential of this compound in preclinical models of obesity and related metabolic disorders. The detailed understanding of its mechanism of action and its effects on adipocyte formation provides a solid foundation for these future investigations.

Conclusion

This compound is a powerful research tool and a potential therapeutic lead that acts as a potent inverse agonist of PPARγ. Its ability to effectively inhibit adipocyte differentiation by repressing the expression of key adipogenic genes has been clearly demonstrated. This technical guide provides a comprehensive summary of the current knowledge on this compound, offering researchers and drug development professionals the necessary information to design and interpret experiments aimed at further exploring the therapeutic potential of PPARγ inverse agonism.

References

- 1. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of PPARγ increases osteoblastogenesis and bone mass in male C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Repression of PPARγ Promotes Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Inverse Agonist SR2595: A Technical Guide to its Impact on Gene Expression Downstream of PPARγ

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role as the master regulator of adipogenesis (the formation of fat cells). Its activation by agonist ligands, such as the thiazolidinedione (TZD) class of drugs, promotes the differentiation of mesenchymal stem cells (MSCs) into adipocytes. While this mechanism is beneficial for insulin sensitization, it can lead to undesirable side effects, including an increased risk of bone fractures due to the suppression of osteogenesis (bone formation).

SR2595 is a potent and selective inverse agonist of PPARγ with an IC50 of 30 nM.[1] Unlike agonists that activate PPARγ, this compound represses its basal activity. This unique mechanism of action shifts the lineage commitment of MSCs away from adipogenesis and towards osteogenesis, presenting a promising therapeutic strategy for promoting bone formation. This technical guide provides an in-depth overview of the impact of this compound on gene expression downstream of PPARγ, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and workflows.

This compound's Impact on PPARγ-Mediated Gene Expression

This compound modulates the expression of key genes involved in both adipogenesis and osteogenesis by repressing the transcriptional activity of PPARγ. This leads to a decrease in the expression of adipogenic markers and a concurrent increase in the expression of osteogenic markers.

Quantitative Summary of Gene Expression Changes

The following tables summarize the quantitative impact of this compound on the expression of key PPARγ target genes as determined by quantitative polymerase chain reaction (qPCR) in relevant cell models.

Table 1: Effect of this compound on Adipogenic Gene Expression in 3T3-L1 Adipocytes

| Gene | Treatment (1µM) | Fold Change vs. DMSO Control | Reference |

| Fabp4 (Fatty Acid Binding Protein 4) | This compound | Repressed below basal levels | [2][3] |

Table 2: Effect of this compound on Osteogenic Gene Expression in Human Mesenchymal Stem Cells (MSCs)

| Gene | Treatment with this compound | Fold Change vs. Control | Reference |

| BMP2 (Bone Morphogenetic Protein 2) | Increased | Statistically significant increase | [2] |

| BMP6 (Bone Morphogenetic Protein 6) | Increased | Statistically significant increase | [2] |

Core Signaling Pathway and Mechanism of Action

This compound functions by binding to the ligand-binding domain of PPARγ, inducing a conformational change that promotes the recruitment of corepressors and inhibits the binding of coactivators. This stabilization of the repressive complex prevents the transcription of PPARγ target genes.

Experimental Protocols

PPARγ:PPRE Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of PPARγ in response to this compound.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are transiently transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPARγ response elements (PPREs) using a suitable transfection reagent. A Renilla luciferase vector is often co-transfected for normalization.

-

-

Compound Treatment:

-

Transfected cells are seeded into 96-well plates.

-

Cells are treated with this compound (e.g., at a concentration of 1µM) or a vehicle control (e.g., DMSO). A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

-

-

Luciferase Activity Measurement:

-

After a 24-hour incubation period, cells are lysed.

-

Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell number.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is employed to quantify the changes in mRNA levels of PPARγ target genes in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment:

-

For adipogenesis studies, 3T3-L1 preadipocytes are differentiated into mature adipocytes.

-

For osteogenesis studies, human MSCs are cultured in osteogenic differentiation medium.

-

Cells are treated with this compound (e.g., 1µM) or a vehicle control.

-

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined using a spectrophotometer.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

-

qPCR:

-

The qPCR reaction is performed using a real-time PCR system with a suitable DNA-binding dye (e.g., SYBR Green) or probe-based chemistry.

-

Primers specific to the target genes (Fabp4, BMP2, BMP6) and a housekeeping gene (e.g., GAPDH or Actin) for normalization are used.

-

The relative gene expression is calculated using the ΔΔCt method.

-

Mesenchymal Stem Cell (MSC) Differentiation Assay

This assay assesses the ability of this compound to influence the lineage commitment of MSCs.

Methodology:

-

Cell Culture:

-

Human MSCs are cultured in a basal medium.

-

-

Induction of Differentiation:

-

To induce osteogenesis, cells are cultured in an osteogenic induction medium containing this compound or a vehicle control.

-

To assess the repression of adipogenesis, cells can be cultured in an adipogenic induction medium with and without this compound.

-

-

Assessment of Differentiation:

-

Osteogenesis: After a defined period (e.g., 14-21 days), osteogenic differentiation is assessed by staining for calcium deposition with Alizarin Red S.

-

Adipogenesis: Adipogenic differentiation is evaluated by staining for lipid droplet accumulation with Oil Red O.

-

Quantitative analysis can be performed by extracting the stain and measuring its absorbance.

-

References

Investigating the Selectivity of SR2595 for PPAR Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2595 is a potent inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, glucose homeostasis, and inflammation.[1][2][3] As a key regulator of these processes, PPARγ has been a significant target for therapeutic intervention, particularly in the context of type 2 diabetes. However, the development of PPARγ modulators is often complicated by off-target effects arising from interactions with other PPAR subtypes, namely PPARα and PPARβ/δ, which regulate different physiological pathways such as fatty acid oxidation and cellular proliferation.[4][5] This technical guide provides a comprehensive overview of the reported selectivity of this compound for PPAR subtypes, details the experimental protocols used to characterize such interactions, and visualizes the underlying biological and experimental frameworks.

Data Presentation: this compound Selectivity Profile

Quantitative data on the interaction of this compound with PPAR subtypes is crucial for understanding its specific biological effects. The available literature primarily focuses on the characterization of this compound as a PPARγ inverse agonist.

| Compound | PPAR Subtype | Assay Type | Value | Reference |

| This compound | PPARγ | Inverse Agonist Activity (IC50) | 30 nM |

Note: Extensive searches of the public scientific literature did not yield specific quantitative binding affinity or functional activity data for this compound against PPARα and PPARβ/δ subtypes. The primary characterization of this compound has been focused on its potent inverse agonism at PPARγ. Therefore, a complete selectivity profile across all three PPAR subtypes is not currently available in the reviewed literature.

Experimental Protocols

The determination of a compound's selectivity for PPAR subtypes involves a combination of binding and functional assays. Below are detailed methodologies for key experiments relevant to the characterization of this compound.

Fluorescence Polarization (FP) Ligand Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific PPAR subtype's ligand-binding domain (LBD). It measures the change in the polarization of fluorescent light emitted by a small, fluorescently-labeled probe molecule. When the probe is bound to the larger PPAR-LBD, it tumbles more slowly in solution, resulting in a higher fluorescence polarization. A test compound that binds to the LBD will displace the fluorescent probe, causing a decrease in polarization.

Materials:

-

Purified recombinant PPARα, PPARγ, and PPARβ/δ Ligand-Binding Domains (LBDs)

-

Fluorescently-labeled PPAR ligand (tracer) with known affinity for the target PPAR subtype

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 5% glycerol)

-

Test compound (this compound) serially diluted in assay buffer

-

Microplates (e.g., 384-well, black, non-binding surface)

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the fluorescent tracer in the assay buffer at a concentration typically at or below its Kd for the respective PPAR-LBD.

-

Prepare a working solution of the PPAR-LBD in the assay buffer. The optimal concentration should be determined empirically to yield a sufficient assay window (a significant difference in polarization between the bound and free tracer).

-

Prepare a serial dilution of the test compound (this compound) in assay buffer.

-

-

Assay Setup:

-

To each well of the microplate, add the following in order:

-

Assay Buffer

-

Test compound at various concentrations (or vehicle control)

-

Fluorescent tracer solution

-

PPAR-LBD solution

-

-

Include control wells containing:

-

Tracer only (for minimum polarization value)

-

Tracer and LBD without test compound (for maximum polarization value)

-

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

The raw polarization data is typically converted to millipolarization (mP) units.

-

Plot the mP values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

-

The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the tracer is known.

-

PPAR Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the functional activity of a compound as an agonist, antagonist, or inverse agonist of a specific PPAR subtype. It utilizes a reporter gene, typically firefly luciferase, whose expression is controlled by a promoter containing PPAR response elements (PPREs).

Materials:

-

Mammalian cell line suitable for transfection (e.g., HEK293T, CV-1)

-

Expression plasmid for the full-length human PPARα, PPARγ, or PPARβ/δ

-

Reporter plasmid containing a PPRE-driven luciferase gene (e.g., pGL3-PPRE-luc)

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate the cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

-

Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After a post-transfection incubation period (e.g., 24 hours), replace the medium with fresh medium containing the test compound (this compound) at various concentrations.

-

For antagonist/inverse agonist testing, cells are typically co-treated with a known PPAR agonist. For inverse agonist testing of a constitutively active receptor, no agonist is needed.

-

Include appropriate controls:

-

Vehicle control (e.g., DMSO)

-

Known PPAR agonist (positive control for agonism)

-

Known PPAR antagonist/inverse agonist (positive control for antagonism/inverse agonism)

-

-

-

Incubation:

-

Incubate the cells with the compound for a suitable period (e.g., 18-24 hours) to allow for changes in gene expression.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the test compound concentration.

-

For agonists, the data is fitted to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal activation).

-

For antagonists or inverse agonists, the data is fitted to determine the IC50 (concentration for 50% inhibition of the agonist response or basal activity).

-

Mandatory Visualizations

PPAR Signaling Pathway

References

- 1. Pharmacological repression of PPARγ promotes osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Repression of PPARγ Promotes Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective peroxisome proliferator-activated receptorα modulators (SPPARMα): The next generation of peroxisome proliferator-activated receptor α-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

SR2595: A Technical Guide to its Potential in Bone Formation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SR2595, a novel small molecule with significant potential in the field of bone formation research. This compound acts as an inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of mesenchymal stem cell (MSC) lineage commitment. By repressing PPARγ activity, this compound promotes the differentiation of MSCs into osteoblasts, the cells responsible for bone formation, at the expense of adipocytes (fat cells). This guide summarizes the quantitative data from key studies, details the experimental protocols used to evaluate this compound's efficacy, and provides visual representations of the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound on osteogenic differentiation of human mesenchymal stem cells (hMSCs).

Table 1: Effect of this compound on Osteogenic Differentiation (Calcium Deposition)

| Treatment | Concentration | Outcome | Statistical Significance |

| This compound | 1 µM | Increased calcium deposition | p < 0.05 |

| siRNA-mediated PPARγ silencing | - | Increased calcium deposition | p < 0.05 |

Data extracted from studies on cultured human mesenchymal stem cells. The increase in calcium deposition was measured by Alizarin Red S staining.

Table 2: Effect of this compound on Osteogenic Gene Expression

| Gene | Treatment | Concentration | Fold Increase in mRNA Expression | Statistical Significance |

| BMP2 | This compound | 1 µM | ~2.5-fold | p < 0.05 |

| BMP6 | This compound | 1 µM | ~3-fold | p < 0.05 |

| BMP2 | siRNA-mediated PPARγ silencing | - | ~2-fold | p < 0.05 |

| BMP6 | siRNA-mediated PPARγ silencing | - | ~2.5-fold | p < 0.05 |

Data represents the mean fold change in mRNA expression relative to a vehicle control, as determined by quantitative PCR (qPCR).[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Human Mesenchymal Stem Cell (hMSC) Culture and Osteogenic Differentiation

-

Cell Culture: Human MSCs are cultured in Mesenchymal Stem Cell Growth Medium (MSCGM).

-

Osteogenic Differentiation: To induce osteogenesis, the culture medium is switched to an osteogenic induction medium. This medium is typically composed of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the osteogenic induction medium at the desired final concentration (e.g., 1 µM). A vehicle control (e.g., DMSO alone) is run in parallel. The medium is replaced every 2-3 days with fresh medium containing this compound or vehicle. The differentiation process is typically carried out for 14-21 days.

Alizarin Red S Staining for Mineralization

Alizarin Red S staining is used to visualize and quantify the calcium deposits, a marker of successful osteogenic differentiation and mineralization.

-

Fixation: After the differentiation period, the cell monolayer is washed with phosphate-buffered saline (PBS) and then fixed with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Washing: The fixed cells are washed three times with deionized water.

-

Staining: A 2% Alizarin Red S solution (pH 4.1-4.3) is added to each well to cover the cell monolayer. The cells are incubated at room temperature for 20-30 minutes.

-

Washing: The staining solution is removed, and the cells are washed 3-5 times with deionized water to remove excess stain.

-

Visualization: The stained mineralized nodules appear as bright orange-red deposits and can be visualized and imaged using a light microscope.

-

Quantification (Optional): For quantitative analysis, the stain can be eluted by adding a solution of 10% acetic acid or 10% cetylpyridinium chloride to each well. The absorbance of the eluted stain is then measured spectrophotometrically at a wavelength of approximately 405-550 nm.

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

qPCR is employed to measure the expression levels of osteogenic marker genes, such as Bone Morphogenetic Protein 2 (BMP2) and Bone Morphogenetic Protein 6 (BMP6).

-

RNA Extraction: Total RNA is extracted from the cultured cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction: The qPCR reaction is set up using a qPCR master mix, the synthesized cDNA as a template, and specific primers for the target genes (BMP2, BMP6) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression levels are normalized to the housekeeping gene and then compared to the vehicle control group.

Mandatory Visualization

Signaling Pathway of this compound in Bone Formation

Caption: this compound inhibits PPARγ, promoting osteoblast differentiation.

Experimental Workflow for In Vitro Osteogenesis Assay

Caption: Workflow for assessing this compound's effect on osteogenesis.

Logical Relationship of PPARγ in MSC Lineage Commitment

References

An In-depth Technical Guide to the Pharmacokinetics of SR2595

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of SR2595, a potent and selective inverse agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a potential therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Core Pharmacokinetic Parameters of this compound

This compound has demonstrated pharmacokinetic properties suitable for in vivo studies, supporting once-daily oral dosing.[1] The primary data available originates from studies in male C57BL/6J mice.

Plasma Pharmacokinetics

Following a single oral gavage administration of 20 mg/kg, this compound exhibits rapid absorption and significant plasma exposure.

| Parameter | Value | Unit |

| Dose | 20 | mg/kg |

| Route | Oral Gavage | - |

| Cmax (Maximum Concentration) | ~1.5 | µM |

| Tmax (Time to Maximum Concentration) | ~2 | hours |

| AUC (Area Under the Curve) | Data not available | µM*h |

| Half-life (t½) | Data not available | hours |

Note: The data for Cmax and Tmax are estimated from graphical representations in the cited literature. Precise values for AUC and half-life are not currently available in the public domain.

Tissue Distribution

This compound has been shown to distribute to adipose tissue, a key site of action for PPARγ modulators.

| Tissue | Concentration at 24h | Unit |

| Epididymal White Adipose Tissue (WAT) | ~2.5 | µM |

This concentration in WAT after 24 hours indicates sustained tissue exposure following a single oral dose.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic assessment of this compound.

Animal Studies

Species: Male C57BL/6J mice.[1] Housing: Mice were housed in a temperature-controlled environment with a 12-hour light/dark cycle and fed a regular chow diet.[1] Drug Administration: this compound was administered as a single dose of 20 mg/kg via oral gavage.[1] For chronic studies, daily oral gavage was performed for 21 days.[1]

Sample Collection and Bioanalysis

Blood Sampling: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile. While the exact time points are not explicitly stated in the available literature, a typical serial bleeding protocol for mice would involve sampling at time points such as 0, 0.5, 1, 2, 4, 8, and 24 hours. Tissue Sampling: Epididymal white adipose tissue was collected at 24 hours post-dosing to determine tissue drug concentration. Bioanalytical Method: Although the specific bioanalytical method for this compound quantification is not detailed in the primary literature, it is standard practice to use liquid chromatography-mass spectrometry (LC-MS) for the quantitative determination of small molecules in biological matrices. A validated LC-MS method would provide the necessary sensitivity, specificity, and accuracy for pharmacokinetic studies.

The workflow for a typical pharmacokinetic study is illustrated below.

Signaling Pathway of this compound

This compound functions as an inverse agonist of PPARγ. Unlike agonists that activate the receptor, or antagonists that block agonist binding, an inverse agonist reduces the basal activity of the receptor.

PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to PPAR Response Elements (PPREs) in the promoter regions of target genes. In its basal state, the PPARγ/RXR complex can be bound by co-repressor proteins (e.g., NCoR, SMRT), which limit gene transcription. Binding of an agonist leads to a conformational change that releases co-repressors and recruits co-activators, thereby increasing gene expression.

This compound, as an inverse agonist, stabilizes the interaction between PPARγ and co-repressors. This action actively represses the transcription of PPARγ target genes, such as those involved in adipogenesis.

The signaling pathway is depicted in the diagram below.

References

Methodological & Application

Application Notes and Protocols for SR2595 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2595 is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor transcription factor that serves as the master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of CD4+ T cells that produce pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), and are critically implicated in the pathogenesis of various autoimmune and inflammatory diseases. By binding to the ligand-binding domain of RORγt, this compound inhibits its transcriptional activity, leading to the suppression of Th17 cell differentiation and the subsequent reduction of IL-17A production. These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on Th17 cell differentiation and function.

Mechanism of Action

This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the basal activity of the receptor. In the context of RORγt, this compound actively represses the constitutive transcriptional activity of the receptor, thereby inhibiting the expression of target genes essential for Th17 lineage commitment and effector functions, such as IL17A, IL17F, and IL23R.

Data Presentation

Table 1: In Vitro Activity of a Potent RORγt Inverse Agonist (Reference Compound)

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (human RORγt-LBD) | 19 nM | Biochemical Assay | [1] |

| IC50 (IL-17A secretion) | 60 nM | HUT78 cells | [1] |

| IC50 (IL-17A production) | 92 nM | Polarized human Th17 cells | [1] |

Note: The data presented is for a potent RORγt inverse agonist and can be used as a reference for designing experiments with this compound. Optimal concentrations for this compound should be determined empirically for each specific cell type and experimental condition.

Experimental Protocols

Protocol 1: In Vitro Differentiation of Murine Naïve CD4+ T cells into Th17 Cells and Treatment with this compound

This protocol describes the isolation of naïve CD4+ T cells from mouse spleens and their differentiation into Th17 cells in the presence of this compound.

Materials:

-

Spleens from C57BL/6 mice

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Naïve CD4+ T Cell Isolation Kit, mouse

-

Anti-mouse CD3e antibody (functional grade)

-

Anti-mouse CD28 antibody (functional grade)

-

Recombinant mouse IL-6

-

Recombinant human TGF-β1

-

Anti-mouse IL-4 antibody

-

Anti-mouse IFN-γ antibody

-

This compound (dissolved in DMSO)

-

96-well flat-bottom culture plates

Procedure:

-

Isolation of Naïve CD4+ T cells:

-

Prepare a single-cell suspension from mouse spleens.

-

Isolate naïve CD4+ T cells using a negative selection kit according to the manufacturer's instructions.

-

Assess cell purity by flow cytometry (should be >95% CD4+CD62L+).

-

-

Plate Coating:

-

Coat a 96-well plate with anti-mouse CD3e antibody at a concentration of 2 µg/mL in sterile PBS.

-

Incubate overnight at 4°C or for 2 hours at 37°C.

-

Wash the plate twice with sterile PBS before adding cells.

-

-

Cell Culture and Differentiation:

-

Resuspend naïve CD4+ T cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

-

Prepare a Th17 differentiation cocktail containing:

-

Anti-mouse CD28 antibody (2 µg/mL)

-

Recombinant mouse IL-6 (20 ng/mL)

-

Recombinant human TGF-β1 (1 ng/mL)

-

Anti-mouse IL-4 antibody (10 µg/mL)

-

Anti-mouse IFN-γ antibody (10 µg/mL)

-

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting concentration range is 10 nM to 10 µM. Include a DMSO vehicle control.

-

Add 100 µL of the cell suspension to each well of the anti-CD3e coated plate.

-

Add 50 µL of the Th17 differentiation cocktail to each well.

-

Add 50 µL of the this compound dilution or vehicle control to the respective wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

-

-

Downstream Analysis:

-

After the incubation period, cells and supernatant can be harvested for analysis as described in Protocols 3 and 4.

-

Protocol 2: Cell Viability Assay

This protocol is to assess the cytotoxicity of this compound on T cells using a standard MTT assay.

Materials:

-

T cells treated with this compound (from Protocol 1 or other cell lines)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plate reader

Procedure:

-

Culture cells with varying concentrations of this compound as described in Protocol 1. It is advisable to include a positive control for cell death (e.g., a known cytotoxic agent).

-

At the end of the culture period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Measurement of IL-17A mRNA Expression by qRT-PCR

This protocol describes the quantification of IL17A gene expression in T cells treated with this compound.

Materials:

-

Treated T cells (from Protocol 1)

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for mouse Il17a and a housekeeping gene (e.g., Gapdh or Actb)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Harvest cells from the culture plate and extract total RNA using a commercial kit according to the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and primers.

-

Perform qPCR using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative expression of Il17a, normalized to the housekeeping gene.

-

Protocol 4: Measurement of IL-17A Secretion by ELISA

This protocol describes the quantification of secreted IL-17A in the cell culture supernatant.

Materials:

-

Cell culture supernatant (from Protocol 1)

-

Mouse IL-17A ELISA kit

-

Microplate reader

Procedure:

-

Collect the cell culture supernatant at the end of the experiment and centrifuge to remove any cells or debris.

-

Perform the ELISA according to the manufacturer's instructions provided with the kit.[2]

-

Briefly, this typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants).

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate and stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-17A in the samples by interpolating from the standard curve.

Mandatory Visualization

Caption: RORγt signaling pathway in Th17 cell differentiation and the inhibitory action of this compound.

Caption: A typical experimental workflow for evaluating the effect of this compound on Th17 differentiation.

References

SR2595: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] As a nuclear receptor, PPARγ is a key regulator of adipogenesis, glucose metabolism, and inflammation.[3][4] this compound, by repressing PPARγ activity, has demonstrated potential therapeutic applications in promoting osteogenesis (bone formation) without adversely affecting metabolic parameters.[1] These application notes provide detailed protocols for the in vivo administration of this compound based on published studies, guidance on data presentation, and visualizations of the relevant signaling pathway and experimental workflow.

Mechanism of Action

This compound functions as an inverse agonist of PPARγ. Unlike neutral antagonists that simply block agonist binding, an inverse agonist reduces the basal or constitutive activity of the receptor. In the classical PPARγ signaling pathway, the receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. Agonist binding to PPARγ typically promotes the recruitment of coactivators and leads to the transcription of genes involved in adipogenesis and insulin sensitivity. This compound, by binding to PPARγ, is thought to induce a conformational change that favors the recruitment of corepressors, leading to the repression of target gene expression. This pharmacological repression of PPARγ has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts rather than adipocytes.

In Vivo Dosage and Administration

Quantitative Data Summary

The following table summarizes the key dosage and administration parameters for this compound from a published in vivo study.

| Parameter | Value | Reference |

| Compound | This compound | |

| Animal Model | Male C57BL/6J mice | |

| Dosage | 20 mg/kg | |

| Administration Route | Oral gavage | |

| Frequency | Once daily | |

| Duration | 21 days | |

| Reported Outcome | No significant change in insulin sensitivity |

Experimental Protocol: Chronic Oral Administration in Mice

This protocol is based on the methodology described in the study by Hughes et al. (2015).

2.2.1. Materials

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% (w/v) carboxymethylcellulose in water)

-

Male C57BL/6J mice (7-week-old)

-

Standard chow diet

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Animal balance

-

Appropriate caging and environmental controls

2.2.2. Drug Preparation

-

Accurately weigh the required amount of this compound based on the number of animals and the 20 mg/kg dose.

-

Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose in water).

-

Suspend this compound in the vehicle to achieve the final desired concentration for dosing (typically in a volume of 5-10 mL/kg).

-

Ensure the suspension is homogenous by vortexing or sonicating before each administration.

2.2.3. Animal Handling and Dosing Procedure

-

Acclimate the mice to the housing conditions for at least one week prior to the start of the experiment.

-

Weigh each mouse daily or as required by the study design to accurately calculate the dosing volume.

-

Gently restrain the mouse, ensuring a firm but not restrictive grip.

-

Measure the correct volume of the this compound suspension into a syringe fitted with an oral gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

-

Monitor the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals.

-

Administer the dose once daily for a period of 21 days.

-

A control group receiving the vehicle only should be included in the study design.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a PPARγ inverse agonist.

Caption: this compound binds to PPARγ, leading to transcriptional repression of target genes.

In Vivo Experimental Workflow

The diagram below outlines a typical experimental workflow for an in vivo study with this compound.

Caption: A typical workflow for a 21-day in vivo study of this compound in mice.

References

- 1. Pharmacological Repression of PPARγ Promotes Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

How to dissolve and prepare SR2595 for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and preparation of SR2595, a potent peroxisome proliferator-activated receptor gamma (PPARγ) inverse agonist, for both in vitro and in vivo experiments. Adherence to these protocols will ensure consistent and reliable experimental results.

Compound Information

| Parameter | Data | Reference |

| IUPAC Name | (S)-4'-((5-((1-(4-(tert-butyl)phenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid | [1] |

| Molecular Formula | C₃₇H₃₈N₂O₃ | [1] |

| Molecular Weight | 558.71 g/mol | [1] |

| CAS Number | 1415252-61-7 | [1] |

| Appearance | White to faint brown powder | [1] |

| Storage | Store at -20°C |

Solubility Data

This compound is a hydrophobic compound with limited aqueous solubility. The following table summarizes its solubility in a common organic solvent.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 2 mg/mL |

Experimental Protocols

In Vitro Stock Solution Preparation

For cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Bring the this compound powder and DMSO to room temperature.

-

Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a final concentration of 2 mg/mL. For example, to prepare 1 mL of a 2 mg/mL stock solution, add 1 mL of DMSO to 2 mg of this compound.

-

Vortex the mixture thoroughly until the this compound is completely dissolved. The resulting solution should be clear.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C.

In Vivo Dosing Solution Preparation (Oral Gavage)

For oral administration in mice, this compound can be prepared as a suspension in a vehicle containing methylcellulose and a surfactant like Tween 80. A common oral dosage mentioned in studies is 20 mg/kg.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO) (optional)

-

Methylcellulose (e.g., 400 cP viscosity)

-

Tween 80

-

Deionized water

-

Magnetic stirrer and stir bar